molecular formula C15H11N3OS B2446896 N-benzoyl-N'-(2-cyanophenyl)thiourea CAS No. 119118-95-5

N-benzoyl-N'-(2-cyanophenyl)thiourea

Cat. No.: B2446896
CAS No.: 119118-95-5
M. Wt: 281.33
InChI Key: NCONWYDEBPOTIO-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(2-cyanophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a benzoyl group and a cyanophenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzoyl-N’-(2-cyanophenyl)thiourea can be synthesized through the reaction of aroyl isocyanate with 4-aminobenzonitrile. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(2-cyanophenyl)thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(2-cyanophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

N-benzoyl-N'-(2-cyanophenyl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-aminobenzonitrile. The structural characterization of this compound is typically performed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction. These methods confirm the presence of functional groups such as thiourea moieties and cyano groups, which are crucial for its reactivity and biological activity .

Pharmacological Applications

The pharmacological potential of this compound derivatives has been extensively studied. Thiourea compounds are known for their diverse biological activities, including:

  • Anticancer Activity : Several studies have indicated that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, acyl thioureas have been shown to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research has demonstrated that these compounds possess antimicrobial activities against a range of pathogens, making them potential candidates for developing new antibiotics .
  • Enzyme Inhibition : Thioureas have been identified as effective inhibitors of specific enzymes, including urease and acetylcholinesterase, which are relevant in treating conditions like Alzheimer’s disease .

Material Science Applications

This compound also finds applications in materials science:

  • Chemosensors : The compound can be utilized in the development of chemosensors due to its ability to form complexes with metal ions, which can be detected through changes in optical properties .
  • Polymer Chemistry : Thioureas serve as important building blocks in polymer synthesis, contributing to the creation of materials with enhanced thermal stability and flame retardancy .

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
AnticancerInduces apoptosis and inhibits tumor growth
AntimicrobialEffective against bacteria and fungi
AntiviralPotential activity against viral infections
Enzyme InhibitionInhibits urease and acetylcholinesterase
AntidiabeticMay improve insulin sensitivity
HerbicidalExhibits herbicidal properties in agricultural studies

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiourea derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones that suggest potential for therapeutic use .

Comparison with Similar Compounds

N-benzoyl-N’-(2-cyanophenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of N-benzoyl-N’-(2-cyanophenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other thiourea derivatives .

Biological Activity

N-benzoyl-N'-(2-cyanophenyl)thiourea is an organosulfur compound recognized for its diverse biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, comparative studies, and potential applications in medicine and agriculture.

Overview of the Compound

This compound belongs to the class of thioureas, which are known for their significant roles in various fields such as pharmaceuticals, agriculture, and organic synthesis. The compound's structure includes a benzoyl group and a cyanophenyl group attached to the thiourea moiety, which contributes to its unique chemical and biological properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : The compound exhibits significant antibacterial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .
  • Antifungal Activity : Similar to its antibacterial properties, this compound has demonstrated efficacy against fungal pathogens. It acts by inhibiting fungal cell growth and reproduction .
  • Redox Potential Modulation : The compound can influence the redox potential of various functional groups, which may enhance its activity against certain pathogens .

Comparative Studies

A comparative analysis with other thiourea derivatives reveals that this compound has distinct advantages:

Compound NameAntibacterial SpectrumAntifungal ActivityNotes
This compoundBroad spectrumModerateEffective against both Gram-positive and Gram-negative bacteria.
N-benzoyl-N'-(4-cyanophenyl)thioureaLimited to Gram-positiveLowLess effective compared to this compound.
N-(4-nitrobenzoyl)-N'-(4-cyanophenyl)thioureaBroad spectrumModerateContains a nitro group that enhances reactivity.

The specific substitution pattern in this compound is crucial for its enhanced biological activities compared to other derivatives .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thioureas, this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of many standard antibiotics .
  • Cytotoxicity Assessment : Research on cytotoxic effects revealed that this compound shows potential as an anticancer agent. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and T47D (breast cancer), demonstrating better cytotoxic profiles than conventional chemotherapeutics like hydroxyurea .

Applications in Research and Industry

This compound is not only valuable in medicinal chemistry but also has applications in:

  • Pharmaceutical Development : Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
  • Agricultural Chemistry : The compound's efficacy against plant pathogens suggests potential use as a fungicide or bactericide.
  • Coordination Chemistry : It serves as a ligand for metal ion extraction and separation processes .

Properties

IUPAC Name

N-[(2-cyanophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c16-10-12-8-4-5-9-13(12)17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCONWYDEBPOTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared as in example 1a from 2-amino-6-methylbenzonitrile and benzoyl isothiocyanate as a pale-yellow solid. 1H NMR (400 MHz, DMSO-d6) δ7.40 (m, 1H), 7.52-7.69 (m, 5H), 7.98-8.01 (m, 2H), 11.99 (s, 1H), 12.54 (s, 1H). MS 296 (MH+).
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Synthesis routes and methods II

Procedure details

Prepared as in Example 1a from 2-aminobenzonitrile and benzoyl isothiocyanate as a pale-yellow solid. 1H NMR (400 MHz, DMSO-d6) δ7.35-7.56 (m, 3H), 7.67 (t, 1H), 7.75-7.76 (d, J=5.2 Hz, 2H), 7.89-7.91 (d, J=7.2 Hz, 2H), 7.98-8.01 (dd, J1=1.6 Hz, J2=8.2 Hz, 2H), 11.90 (s, 1H), 12.54 (s, 1H). MS 282 (MH+).
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